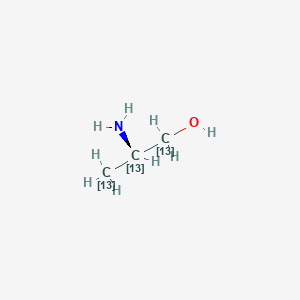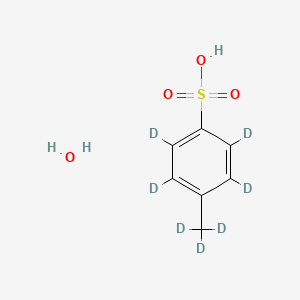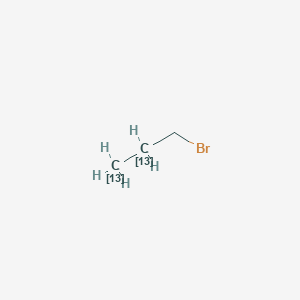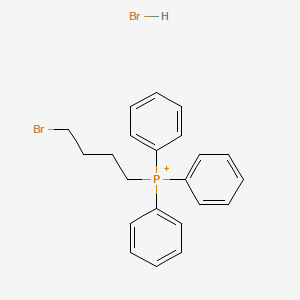
(R)-2-Aminopropan-1-ol-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Aminopropan-1-ol-13C3 is a chiral amino alcohol compound that contains three carbon-13 isotopes. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which makes it useful in tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Aminopropan-1-ol-13C3 typically involves the use of isotopically labeled precursors. One common method is the reduction of ®-2-Nitropropane-1-ol-13C3 using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product.
Industrial Production Methods
Industrial production of ®-2-Aminopropan-1-ol-13C3 may involve large-scale synthesis using similar reduction methods but with optimized reaction conditions for higher yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired isotopically labeled compound.
化学反応の分析
Types of Reactions
®-2-Aminopropan-1-ol-13C3 undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form primary amines using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ®-2-Aminopropanal-13C3 or ®-2-Aminopropanone-13C3.
Reduction: Formation of ®-1-Aminopropan-1-ol-13C3.
Substitution: Formation of ®-2-Chloropropan-1-ol-13C3.
科学的研究の応用
®-2-Aminopropan-1-ol-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and in studying reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of isotopically labeled compounds in biological systems.
Medicine: Utilized in the development of isotopically labeled pharmaceuticals for studying drug metabolism and pharmacokinetics.
Industry: Applied in the production of specialty chemicals and in the development of new materials with specific isotopic labeling.
作用機序
The mechanism of action of ®-2-Aminopropan-1-ol-13C3 involves its interaction with various molecular targets and pathways. As an amino alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The isotopic labeling allows for detailed studies of its metabolic pathways and the identification of specific molecular targets.
類似化合物との比較
Similar Compounds
- ®-2-Aminopropan-1-ol
- (S)-2-Aminopropan-1-ol
- ®-2-Aminobutan-1-ol
Uniqueness
®-2-Aminopropan-1-ol-13C3 is unique due to its isotopic labeling with carbon-13, which distinguishes it from other similar compounds. This labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research applications.
特性
分子式 |
C3H9NO |
|---|---|
分子量 |
78.088 g/mol |
IUPAC名 |
(2R)-2-amino(1,2,3-13C3)propan-1-ol |
InChI |
InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1/i1+1,2+1,3+1 |
InChIキー |
BKMMTJMQCTUHRP-NOJZMAGESA-N |
異性体SMILES |
[13CH3][13C@H]([13CH2]O)N |
正規SMILES |
CC(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)






![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)


